Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate
Description
Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate is a heterocyclic compound featuring a fused benzimidazole-quinazoline core, a sulfanyl (-S-) linker, and an ethyl acetate ester group. The compound’s synthesis likely involves multi-step heterocyclization, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-2-23-16(22)11-24-18-20-13-8-4-3-7-12(13)17-19-14-9-5-6-10-15(14)21(17)18/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZJSLJRURZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzimidazole and quinazoline derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary applications of ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate lies in its anticancer properties . Compounds related to quinazoline derivatives have been noted for their ability to inhibit various types of cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are crucial in tumor growth and metastasis .
Case Studies
- A study highlighted the synthesis of thiourea-containing Sorafenib analogs that showed promising results against EGFR and VEGFR-2, indicating that similar benzimidazole-based compounds could exhibit comparable efficacy .
- Another investigation into quinazoline derivatives revealed their potential as antiproliferative agents against a variety of human tumors, including renal, liver, and breast cancers .
Synthesis and Derivatives
The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with sulfur-containing reagents. The synthesis protocols often utilize microwave-assisted organic synthesis to enhance yields and reduce reaction times .
Synthesis Overview
| Step | Reaction | Yield |
|---|---|---|
| 1 | Reaction of benzimidazole with sulfur | High |
| 2 | Alkylation with ethyl acetate | Moderate to High |
| 3 | Purification and characterization | Variable |
Broader Therapeutic Potential
Beyond oncology, this compound may have applications in treating other conditions linked to aberrant signaling pathways. These include neurodegenerative diseases and disorders related to glial cell function where tyrosine kinase signaling plays a role .
Mechanism of Action
The mechanism of action of Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core frameworks, substituents, and synthetic strategies.
Structural Analogues
Table 1: Structural Comparison of Key Heterocyclic Derivatives
Key Observations:
- Core Diversity: The target compound’s benzimidazole-quinazoline fusion contrasts with imidazo-thiazolo-pyrimidine (5b) and clopidogrel’s thieno-pyridine system .
- The thioether linker may enhance nucleophilicity and metal-binding capacity compared to oxygen-based ethers.
- Synthetic Pathways: The one-pot synthesis of imidazo[1,2-c]quinazoline derivatives (e.g., 5a) using ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate suggests parallels with the target compound’s preparation . Clopidogrel’s synthesis via multicomponent reactions highlights alternative strategies for introducing ester groups .
Physicochemical and Reactivity Profiles
- Solubility: The ethyl acetate group improves hydrophilicity compared to non-polar analogues (e.g., 5a). However, the ethoxyphenol derivative may exhibit higher solubility due to its phenolic -OH group.
- Reactivity : The sulfanyl group in the target compound is prone to oxidation (e.g., forming sulfoxides) and nucleophilic substitution, unlike the stable ethers in clopidogrel .
- Crystallinity: Structural studies of benzimidazoloquinazoline derivatives reveal planar fused-ring systems, which may facilitate crystal packing.
Functional Potential
- Biological Activity : While explicit data are absent, benzimidazole-quinazoline hybrids are often explored as kinase inhibitors or antimicrobial agents. The sulfanylacetate group may mimic bioisosteres found in pharmacologically active compounds.
- Material Science : The extended π-system and sulfur atom could enable applications in organic electronics or catalysis, contrasting with clopidogrel’s therapeutic focus .
Biological Activity
Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound features both benzimidazole and quinazoline moieties, which are known for their significant biological activities. These structural components contribute to its potential as an antimicrobial, antiviral, and anticancer agent.
Target Pathways
The compound's mechanism of action involves multiple biochemical pathways, primarily targeting:
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the benzimidazole and quinazoline rings enhances its interaction with microbial targets, disrupting their cellular functions.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It targets specific signaling pathways involved in tumor growth and metastasis, particularly through the inhibition of kinases associated with cell survival .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of various benzimidazole derivatives, this compound was shown to significantly reduce the viability of MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. This compound exhibited strong inhibitory effects on both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. Table 1. Key Crystallographic Data for Benzimidazoloquinazoline Derivatives
| Parameter | Value () | Value () |
|---|---|---|
| Bond Length (C-S), Å | 1.79 | 1.82 |
| Dihedral Angle (°) | 3.2 | 4.7 |
| Space Group | P2₁/c | P-1 |
| R Factor | 0.054 | 0.160 |
Q. Table 2. Reaction Optimization for Thioether Functionalization
| Condition | Yield (Batch) | Yield (Flow) |
|---|---|---|
| Temperature (°C) | 80 | 60 |
| Time (h) | 24 | 2 |
| Solvent | DMF | THF |
| Catalyst | K₂CO₃ | NEt₃ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
